4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide
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Overview
Description
5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the triazolo and pyridine rings in its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, including the formation of the triazolo and pyridine rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazolo ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine . The pyridine ring can be formed through a similar cyclization process involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1,4-dihydro-2-pyridinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The triazolo and pyridine rings in its structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds also contain heterocyclic rings and exhibit a broad spectrum of biological activities.
1,2,4-triazolopyrimidines: These compounds have similar structural features and pharmacological activities.
Uniqueness
What sets 5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1,4-dihydro-2-pyridinecarboxamide apart is its unique combination of functional groups and ring structures, which confer specific biological activities and make it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17N5O3 |
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Molecular Weight |
327.34 g/mol |
IUPAC Name |
5-methoxy-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c1-24-13-10-18-11(9-12(13)22)16(23)17-7-4-6-15-20-19-14-5-2-3-8-21(14)15/h2-3,5,8-10H,4,6-7H2,1H3,(H,17,23)(H,18,22) |
InChI Key |
BLQBEGIAWSHYPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NCCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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